6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. Its unique structure, which includes a pyrimidine ring fused with a sulfonamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves the condensation of pyrimidine derivatives with sulfonamide precursors. One common method includes the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with pyridine-4-methylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE
- 2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE
- 6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONIC ACID
Uniqueness
The uniqueness of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE lies in its combination of a pyrimidine ring with a sulfonamide group and a pyridine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C11H12N4O4S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-2-4-12-5-3-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17) |
InChI Key |
NFHUELZWTMCBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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